Racemic-(1S,3S,4R,5R)-2-Tert-Butyl3-Ethyl5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
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Overview
Description
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[221]Heptane-2,3-Dicarboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate typically involves multiple steps, starting from simpler precursors. One common route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industrial Applications: Its derivatives may find applications in the development of new materials or as intermediates in the production of fine chemicals.
Mechanism of Action
The mechanism of action of Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved depend on the specific biological context and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate:
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate: Another similar compound with slight modifications in the functional groups, affecting its reactivity and biological activity.
Uniqueness
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl and ethyl groups. These structural features contribute to its distinct chemical behavior and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H24N2O4 |
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Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7,15H2,1-4H3/t8?,9?,10-,11-/m0/s1 |
InChI Key |
LXCIMGVQERDOBN-TVUZUIDESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@@H]2N |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2N |
Origin of Product |
United States |
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